2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2S/c1-14(2)11-12-27-21(28)17-5-3-4-6-18(17)24-22(27)30-13-19-25-20(26-29-19)15-7-9-16(23)10-8-15/h3-10,14H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHINLXHIBZWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a novel derivative that combines the oxadiazole and quinazolinone moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.4 g/mol. Its structure features a bromophenyl group attached to an oxadiazole ring, which is further linked to a quinazolinone moiety through a thioether bond.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.4 g/mol |
| CAS Number | 2034478-02-7 |
Antimicrobial Activity
Research has shown that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Studies indicate that derivatives of oxadiazole can inhibit both Gram-positive and Gram-negative bacteria effectively. The specific compound in focus may exhibit comparable or enhanced activity due to the presence of the bromophenyl group, which can influence lipophilicity and membrane permeability.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied, particularly in relation to breast cancer. A study on related compounds demonstrated that they could induce apoptosis in cancer cells by interacting with estrogen receptors. The potential for This compound to bind to similar targets suggests it could also possess anticancer properties, warranting further investigation through molecular docking studies and cytotoxicity assays.
Anti-inflammatory Effects
Compounds with oxadiazole structures have been reported to exhibit anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. Given the structural characteristics of this compound, it may also demonstrate such effects, which could be explored in future studies.
Case Studies and Research Findings
- Antibacterial Activity : A study synthesized various oxadiazole derivatives and assessed their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant inhibition zones at concentrations as low as 50 µg/mL .
- Anticancer Activity : In a study focusing on related oxadiazole compounds, several were tested against breast cancer cell lines MCF-7 and MDA-MB-453. The results highlighted that compounds with specific substitutions exhibited dose-dependent cytotoxicity, suggesting that structural modifications can enhance biological activity .
- Mechanistic Studies : Molecular dynamics simulations have been employed to understand the binding interactions between oxadiazole derivatives and their biological targets. Such studies provide insights into the stability and affinity of these compounds in therapeutic contexts .
Q & A
Q. Efficiency improvements :
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
- Catalysts : Use of K₂CO₃ or triethylamine to enhance thioether bond formation .
Q. Table 1: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 80°C, 2 hours | 75–85% | |
| Thioether coupling | Ethanol, K₂CO₃, 60°C | 70–78% | |
| Microwave assistance | 150 W, 30 minutes | 15–20% |
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles in the oxadiazole-quinazolinone core .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 483.2) .
Advanced: How can contradictory yield data across studies be resolved?
Answer: Contradictions often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may reduce thioether coupling efficiency compared to ethanol .
- Catalyst selection : POCl₃ vs. H₂SO₄ in oxadiazole formation alters reaction kinetics and byproduct formation .
- Purification methods : Column chromatography vs. recrystallization may lead to yield discrepancies (e.g., 5–10% loss in chromatography) .
Recommendation : Standardize solvent systems (e.g., ethanol for coupling) and compare catalysts under identical conditions .
Advanced: How to address low solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Dynamic Light Scattering (DLS) : Monitor aggregation states in PBS buffer (pH 7.4) to avoid false negatives in bioactivity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the isopentyl chain without altering core activity .
Advanced: What experimental designs are optimal for evaluating bioactivity?
Answer:
- Targeted assays : Screen against kinases (e.g., EGFR) due to quinazolinone’s ATP-binding affinity .
- Dose-response studies : Use 10-dose IC₅₀ curves (0.1–100 µM) with positive controls (e.g., Erlotinib for EGFR) .
- Molecular docking : Simulate binding interactions with homology models of target proteins (e.g., VEGFR-2) to prioritize in vitro testing .
Q. Table 2: Bioactivity Assay Parameters
| Assay Type | Protocol | Key Metrics | Reference |
|---|---|---|---|
| Kinase inhibition | ADP-Glo™ assay, 1 µM ATP | IC₅₀, selectivity | |
| Anticancer activity | MTT assay (72 hours, HeLa cells) | GI₅₀ | |
| Molecular docking | AutoDock Vina, PDB ID: 1M17 | Binding affinity |
Advanced: How to design stability studies for long-term storage?
Answer:
- Forced degradation : Expose to UV light (254 nm, 24 hours) and acidic/basic conditions (0.1N HCl/NaOH) to identify degradation products .
- HPLC monitoring : Use a C18 column (ACN/water gradient) to track purity over 6 months at 4°C .
- Lyophilization : Improve stability by storing as a lyophilized powder under argon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
